N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide
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Overview
Description
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl core, a piperidine ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring reacts with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst.
Introduction of the piperidine ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an activated phenyl ring.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction, where an amine derivative reacts with a carboxylic acid derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide: shares similarities with other biphenyl derivatives and piperidine-containing compounds.
Biphenyl derivatives: Compounds with a biphenyl core, such as biphenyl-2-carboxylic acid and biphenyl-4-carboxylic acid.
Piperidine-containing compounds: Compounds with a piperidine ring, such as 2-methylpiperidine and 4-methylpiperidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C26H26N2O2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-2-phenylbenzamide |
InChI |
InChI=1S/C26H26N2O2/c1-19-11-9-10-18-28(19)26(30)23-16-7-8-17-24(23)27-25(29)22-15-6-5-14-21(22)20-12-3-2-4-13-20/h2-8,12-17,19H,9-11,18H2,1H3,(H,27,29) |
InChI Key |
PHJKKVFBPZKCDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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